molecular formula C18H20Cl3NO4 B130722 N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine CAS No. 71616-76-7

N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine

Cat. No.: B130722
CAS No.: 71616-76-7
M. Wt: 420.7 g/mol
InChI Key: GHYAZUKUMSATHJ-RHSMWYFYSA-N
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Description

N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine (CAS: 1246819-95-3) is a synthetic opioid derivative structurally related to tilidine, a clinically used analgesic. The compound features a bisnortilidine backbone modified by the (2,2,2-trichloroethoxy)carbonyl (Teoc) group, a protective moiety commonly employed in organic synthesis to shield reactive amine functionalities during multi-step reactions . The "bisnor" designation indicates the removal of two methyl groups from the parent tilidine structure, which alters pharmacokinetic properties such as metabolic stability and receptor binding .

The Teoc group is notable for its stability under acidic conditions and selective cleavage via reductive methods (e.g., zinc in acetic acid), making it advantageous in peptide and small-molecule synthesis . This compound is primarily utilized in research settings, including isotopic labeling studies (e.g., deuterated analogs like Nortilidine-d3) and as a reference standard in analytical chemistry .

Properties

IUPAC Name

ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24)/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAZUKUMSATHJ-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@H]1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502081
Record name Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71616-76-7
Record name Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Cyclohexene Ring Synthesis

The cyclohexene backbone is synthesized via asymmetric hydrogenation of a diene precursor. A chiral rhodium catalyst (e.g., Rh(DIOP)) enables enantioselective reduction, yielding the (1R,2R)-configured cyclohexene derivative. Typical conditions include:

  • Substrate : 1-phenyl-1,3-cyclohexadiene.

  • Catalyst : Rhodium(I)-(R,R)-DIOP complex (0.5 mol%).

  • Solvent : Tetrahydrofuran (THF).

  • Pressure : 50 psi H₂.

  • Yield : 82–88% enantiomeric excess (ee).

Introduction of the Troc Protecting Group

The Troc group is introduced via reaction of the secondary amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl).

Standard Protocol

  • Reagents :

    • Amine intermediate: 1.0 equiv.

    • Troc-Cl: 1.2 equiv.

    • Base: Triethylamine (2.5 equiv.).

    • Solvent: Dichloromethane (DCM).

  • Conditions :

    • Temperature: 0°C → room temperature.

    • Duration: 12 hours.

  • Workup :

    • Quench with aqueous NaHCO₃.

    • Extract with DCM, dry over MgSO₄, and concentrate.

  • Yield : 75–80%.

Optimization Insights

  • Solvent Effects : Using methyl tert-butyl ether (MTBE) instead of DCM improves yield to 85–90% by reducing side reactions.

  • Stoichiometry : Excess Troc-Cl (1.5 equiv.) ensures complete amine protection but requires careful purification to remove unreacted reagent.

Esterification and Final Assembly

The ethyl ester group is introduced via Steglich esterification:

  • Reagents :

    • Carboxylic acid intermediate: 1.0 equiv.

    • Ethanol: 3.0 equiv.

    • Coupling agent: Dicyclohexylcarbodiimide (DCC).

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Conditions :

    • Solvent: DCM.

    • Temperature: Room temperature.

    • Duration: 24 hours.

  • Yield : 70–78%.

Comparative Analysis of Synthetic Routes

ParameterMethod A (DCM Solvent)Method B (MTBE Solvent)
Troc Protection Yield75–80%85–90%
Reaction Time12 hours8 hours
Purity (HPLC)95%98%
ScalabilityModerateHigh

Method B’s use of MTBE reduces polarity, minimizing solvolysis of the Troc group and enhancing reproducibility.

Critical Challenges and Solutions

Stereochemical Control

Racemization during Troc protection is mitigated by:

  • Conducting reactions at 0°C.

  • Using non-polar solvents (e.g., MTBE) to stabilize the transition state.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates the product from byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Substituents/Modifications Applications/Notes
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine 1246819-95-3 Teoc group, bisnortilidine backbone Opioid research, reference standard
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine 1246820-84-7 Teoc group, nortilidine backbone Metabolic studies, isotopic labeling
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 1246820-72-3 Teoc group, deuterated nortilidine backbone Mass spectrometry internal standard
(2,2,2-Trichloro-1,1-dimethylethoxy)carbonyl (Tcboc) analogs N/A Tcboc group instead of Teoc Enhanced steric hindrance, slower cleavage
2,2,2-Trichloroethyl (Tce) derivatives N/A Tce group instead of Teoc Higher lipophilicity, varied metabolic stability
Key Observations:

Teoc vs. Tcboc Groups :

  • The Teoc group is smaller and less sterically hindered than Tcboc [(2,2,2-trichloro-1,1-dimethylethoxy)carbonyl], enabling faster reaction kinetics in synthetic pathways. Tcboc’s bulkier structure may confer greater stability under basic conditions but requires harsher cleavage methods .
  • Example: Teoc-protected amines are preferred in rapid peptide elongation, whereas Tcboc finds niche use in sterically demanding substrates .

Bisnortilidine vs. Nortilidine Backbones: Bisnortilidine lacks two methyl groups compared to nortilidine, reducing its lipophilicity and altering opioid receptor affinity. This modification may decrease blood-brain barrier permeability, limiting analgesic efficacy but enhancing suitability for peripheral-targeted studies .

Deuterated Analogs (Nortilidine-d3): Deuterium incorporation at specific positions (e.g., Nortilidine-d3) slows metabolic degradation, making these analogs valuable for pharmacokinetic studies and quantitative LC-MS/MS analyses .

Biological Activity

N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 71616-76-7

The compound's biological activity is primarily attributed to its interaction with various cellular targets. It is believed to influence several biochemical pathways, including:

  • Enzyme Interaction : The compound may interact with dioxygenases and monooxygenases, which are critical in the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) .
  • Cellular Effects : Research indicates that N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine can induce oxidative stress and activate stress response pathways in cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine. For instance:

  • Case Study 1 : A study on carbon-bridged steroids revealed that similar compounds exhibited significant antitumor activity against various cancer cell lines, including renal and pancreatic cancers .
  • Table 1: Antitumor Activity Profile
    Compound TypeActivity Level (Pa)Cancer Types Affected
    Carbon-Bridged Steroids0.90 - 0.95Renal, Pancreatic, Prostate
    Triterpenoids0.85 - 0.90Myeloid Leukemia, Liver Cancer

Toxicological Studies

The compound's effects vary significantly based on dosage:

  • Low Doses : Induce mild oxidative stress without significant toxicity.
  • High Doses : Can lead to severe cellular damage and apoptosis in animal models .

Biochemical Pathways

N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine is involved in several metabolic pathways:

  • Oxidation and Reduction Reactions : The compound can undergo reduction to form amino derivatives and oxidation to produce sulfoxides or sulfones .

    Table 2: Chemical Reactions Involving N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine
    Reaction TypeReagentsMajor Products
    ReductionHydrogen gas + Pd/C catalystAminodibenzothiophene
    OxidationHydrogen peroxideSulfoxides, Sulfones
    SubstitutionNucleophiles (amines/thiols)Substituted dibenzothiophenes

Transport and Distribution

Understanding how this compound is transported within biological systems is crucial:

  • Cellular Uptake : It can be absorbed through passive diffusion or active transport mechanisms.
  • Subcellular Localization : Localization within the cytoplasm or mitochondria influences its biological activity .

Q & A

What are the recommended synthetic routes for N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The compound’s synthesis typically employs a trichloroethoxy carbonyl (Troc) group as a protecting amine intermediate. A stereocontrolled route, as demonstrated in analogous piperidine derivatives, involves sequential alkylation and cyclization steps under anhydrous conditions . Key factors include:

  • Temperature control : Reactions at –20°C to 0°C minimize side-product formation.
  • Catalyst selection : Use of palladium or nickel catalysts for cross-coupling steps ensures regioselectivity.
  • Solvent polarity : Dichloromethane or THF optimizes intermediate stability.
  • Protecting group strategy : The Troc group’s stability under acidic conditions facilitates selective deprotection .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Standard protocols include:

  • HPLC-MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm stereochemistry and detect trace solvents.
  • X-ray crystallography : Resolve ambiguous stereocenters, particularly in bicyclic intermediates .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values .

What experimental designs mitigate instability of the trichloroethoxy carbonyl group in aqueous or basic conditions?

Advanced Research Question
The Troc group hydrolyzes under alkaline conditions, requiring:

  • pH-controlled buffers : Use phosphate or citrate buffers (pH 4–6) for in vitro assays.
  • Short-term storage : Lyophilize aliquots at –20°C to prevent decomposition .
  • Alternative protecting groups : Compare stability with Boc (tert-butoxycarbonyl) or Fmoc groups in parallel trials .

How can contradictory binding data for this compound in receptor assays be resolved?

Advanced Research Question
Discrepancies in VMAT2 or GPCR binding studies may arise from:

  • Conformational flexibility : Rigidify the bicyclic core via methylene bridges to reduce entropy-driven variability .
  • Radioligand vs. fluorescent probes : Validate affinity using orthogonal methods (e.g., SPR vs. FRET).
  • Membrane lipid composition : Adjust cholesterol content in artificial membranes to mimic native environments .

What role does stereochemistry play in the pharmacological activity of this compound derivatives?

Advanced Research Question
Stereochemical configuration critically impacts target engagement:

  • Cis vs. trans isomers : Synthesize enantiopure analogs via chiral HPLC or asymmetric catalysis to isolate bioactive conformers .
  • Molecular docking : Compare binding poses of R/S configurations using homology models of VMAT2 or ion channels .
  • Pharmacokinetic profiling : Assess stereoselective metabolism via liver microsome assays .

What strategies optimize the compound’s solubility for in vivo neuropharmacology studies?

Advanced Research Question
Poor aqueous solubility limits bioavailability. Solutions include:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance dissolution (e.g., 10% DMSO in saline) .
  • Prodrug modification : Introduce phosphate or ester moieties at the piperidine nitrogen for pH-sensitive release .
  • Nanoparticle encapsulation : Test polylactic-co-glycolic acid (PLGA) carriers for sustained release in CNS models .

How can researchers validate target specificity of this compound in complex biological matrices?

Advanced Research Question
To address off-target effects:

  • Chemical proteomics : Use photoaffinity labeling with azide-functionalized analogs to map interactomes .
  • Knockout models : Compare activity in wild-type vs. VMAT2-KO cell lines .
  • Dose-response curves : Calculate selectivity indices (IC50 ratios) against related transporters (e.g., SERT, DAT) .

What analytical methods resolve degradation products of this compound during long-term storage?

Basic Research Question
Stability studies require:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, then analyze via LC-MS/MS .
  • Forced hydrolysis : Treat with 0.1M NaOH or HCl to identify hydrolytic cleavage products .
  • Mass spectral libraries : Match degradation peaks to known Troc-group byproducts (e.g., chloroethanol derivatives) .

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